molecular formula C4H8S B1580642 2,2-Dimethylthiirane CAS No. 3772-13-2

2,2-Dimethylthiirane

Cat. No. B1580642
Key on ui cas rn: 3772-13-2
M. Wt: 88.17 g/mol
InChI Key: HGJOFJDIHKHKAU-UHFFFAOYSA-N
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Patent
US06913748B2

Procedure details

A 500 mL flask was equipped with a stir bar and a 150 mL addition funnel. The system was placed under an argon atmosphere, and charged with anhydrous tetrahydrofuran (150 mL) and 2.5 M n-BuLi (75 mL, 18.7 mmol) in hexanes (18.7 mmol). The solution was cooled to −78° C. using a dry ice/acetone bath. Acetonitrile (7.3 g, 9.4 mL, 18 mmol) was added drop-wise via a syringe over approximately 5 min. The reaction was stirred for 30 min, while white lithium-acetonitrile precipitate was formed. Isobutylene sulfide (12), (15 g, 17 mmol) was dissolved in 100 mL of anhydrous THF and added dropwise over approximately 30 min via the addition funnel. The cooling bath was removed and the reaction was allowed to stir for 3 hours. The flask was cooled in an ice/water bath as of 0.5 M HCl (38 mL) was added drop-wise. The THF layer was retained and the aqueous layer was washed twice with 75 mL of ethyl acetate. The THF and ethyl acetate layers were combined, dried over approximately 20 g of anhydrous sodium sulfate and transferred to a 250 mL flask. Solvent was removed by rotary evaporation under vacuum to give crude 13. Ethanol (30 mL) was added, and the contents were stirred as a solution of NaOH (8.0 g) in deionized water (30 mL) was slowly added. The flask was equipped with a reflux condenser and placed under an argon atmosphere. The reaction was refluxed overnight and then cooled to room temperature. Deionized water (60 mL) was added and the mixture was washed with 2:1 (v/v) ethyl acetate:hexanes (2×25 mL). The aqueous layer was acidified to pH 2 with concentrated HCl, and then extracted with ethyl acetate (3×75 mL). The organic layers were dried over anhydrous sodium sulfate, filtered, and the solvent was removed by rotary evaporation under vacuum to give 10 g of product 14 (39% yield). The product was used without further purification. 1H NMR (CDCl3): δ 1.38 (6H, s), 1.87-1.93 (2H, m), 2.08 (1H, s), 2.51-2.57 (2H, m).
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
9.4 mL
Type
reactant
Reaction Step Three
Name
lithium acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
8 g
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
75 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
hexanes
Quantity
18.7 mmol
Type
reactant
Reaction Step Seven
Quantity
150 mL
Type
reactant
Reaction Step Seven
Yield
39%

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(#N)C.[Li].C(#N)C.[CH3:13][C:14]1([S:17][CH2:16]1)[CH3:15].[OH-:18].[Na+].[CH2:20]1[CH2:24][O:23]CC1>O.C(O)C>[SH:17][C:14]([CH3:13])([CH3:15])[CH2:16][CH2:20][C:24]([OH:18])=[O:23] |f:2.3,5.6,^1:8|

Inputs

Step One
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
9.4 mL
Type
reactant
Smiles
C(C)#N
Step Four
Name
lithium acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li].C(C)#N
Step Five
Name
Quantity
15 g
Type
reactant
Smiles
CC1(C)CS1
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Six
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
75 mL
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
18.7 mmol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL flask was equipped with a stir bar and a 150 mL addition funnel
CUSTOM
Type
CUSTOM
Details
was formed
ADDITION
Type
ADDITION
Details
added dropwise over approximately 30 min via the addition funnel
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in an ice/water bath as of 0.5 M HCl (38 mL)
ADDITION
Type
ADDITION
Details
was added drop-wise
WASH
Type
WASH
Details
the aqueous layer was washed twice with 75 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over approximately 20 g of anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
transferred to a 250 mL flask
CUSTOM
Type
CUSTOM
Details
Solvent was removed by rotary evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
to give crude 13
ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
The flask was equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
the mixture was washed with 2:1 (v/v) ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
SC(CCC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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